molecular formula C21H19NO2 B14437441 1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one CAS No. 76410-25-8

1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one

Cat. No.: B14437441
CAS No.: 76410-25-8
M. Wt: 317.4 g/mol
InChI Key: WSRLDSHOMVODFC-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-Tetrahydro-2-phenyl-1H-indol-4-one: Lacks the p-methoxyphenyl group, which might affect its biological activity.

    2-(p-Methoxyphenyl)-1-phenyl-1H-indole: Similar structure but without the tetrahydro ring, potentially altering its chemical properties.

Uniqueness

1,5,6,7-Tetrahydro-2-(p-methoxyphenyl)-1-phenyl-4H-indol-4-one is unique due to its specific combination of functional groups and ring structure, which can influence its reactivity and biological activity. The presence of the p-methoxyphenyl group might enhance its interaction with certain biological targets, making it a valuable compound for research and development.

Properties

CAS No.

76410-25-8

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-phenyl-6,7-dihydro-5H-indol-4-one

InChI

InChI=1S/C21H19NO2/c1-24-17-12-10-15(11-13-17)20-14-18-19(8-5-9-21(18)23)22(20)16-6-3-2-4-7-16/h2-4,6-7,10-14H,5,8-9H2,1H3

InChI Key

WSRLDSHOMVODFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2C4=CC=CC=C4)CCCC3=O

Origin of Product

United States

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